Biotin-PEG3-SS-DBCO

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

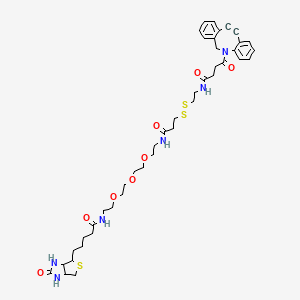

Biotin-PEG3-SS-DBCO ist eine Verbindung, die Biotin, Polyethylenglykol (PEG3), eine Disulfidbindung (SS) und Dibenzocyclooctyn (DBCO) kombiniert. Diese Verbindung wird in Biochemie und Molekularbiologie häufig eingesetzt, da sie bioorthogonale Reaktionen erleichtert, insbesondere bei der Markierung und Reinigung von Biomolekülen. Die Anwesenheit von Biotin ermöglicht eine starke Bindung an Streptavidin oder Avidin, wodurch es für verschiedene Anwendungen in Forschung und Diagnostik nützlich wird.

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von Biotin-PEG3-SS-DBCO umfasst mehrere Schritte:

Synthese von 2-(2-Pyridyldisulfid)ethylaminhydrochlorid: Dies wird erreicht, indem man 2,2'-Dithiodipyridin langsam zu einer methanolischen Lösung von 2-Aminoethanethiolhydrochlorid gibt und die Reaktion über Nacht bei Raumtemperatur ablaufen lässt.

Bildung von 3-[(2-Aminoethyl)dithio]propionsäurehydrochlorid: Dies geschieht, indem man Mercaptopropionsäure zu der methanolischen Lösung der zuvor synthetisierten Verbindung gibt und die Reaktion über Nacht ablaufen lässt.

Synthese von Dibenzocyclooctyn-Disulfidbindung-Carboxyl: Dies beinhaltet die Zugabe von Pentafluorphenol zu einer Dichlormethanlösung von Dibenzocyclooctyn-Carboxyl und EDCI, gefolgt von der Zugabe der zuvor synthetisierten Verbindung und Triethylamin.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Syntheserouten, jedoch in größerem Maßstab. Das Verfahren beinhaltet die sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die chromatographische Reinigung ist oft erforderlich, um das Endprodukt mit den gewünschten Spezifikationen zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Biotin-PEG3-SS-DBCO unterliegt verschiedenen Arten von Reaktionen:

Spannungsinduzierte Alkin-Azid-Cycloaddition (SPAAC): Die DBCO-Gruppe reagiert mit Azid-haltigen Molekülen in einer kupferfreien Klickchemie-Reaktion.

Disulfidbindungsspaltung: Die Disulfidbindung kann mit Reduktionsmitteln wie DTT, BME und TCEP gespalten werden.

Häufige Reagenzien und Bedingungen

SPAAC-Reaktion: Diese Reaktion findet typischerweise in wässrigen Lösungen statt und benötigt keinen Katalysator.

Disulfidbindungsspaltung: Reduktionsmittel wie DTT, BME und TCEP werden unter milden Bedingungen verwendet, um die Disulfidbindung zu spalten.

Hauptprodukte, die gebildet werden

SPAAC-Reaktion: Das Hauptprodukt ist eine stabile Triazolbindung zwischen der DBCO- und Azid-haltigen Molekülen.

Disulfidbindungsspaltung: Die Spaltung führt zur Trennung des Biotin-PEG3-Teils von der DBCO-Gruppe.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Proteinmarkierung und -reinigung: Die Biotin-Einheit ermöglicht die spezifische Markierung und Reinigung von Proteinen mithilfe von Streptavidin- oder Avidin-Affinitätstechniken.

Bioorthogonale Chemie: Die DBCO-Gruppe ermöglicht die kupferfreie Klickchemie, die für die Markierung von Biomolekülen in lebenden Systemen ohne zytotoxische Wirkungen nützlich ist.

Arzneimittelverabreichung: Der PEG3-Spacer erhöht die Löslichkeit und Stabilität der Verbindung, wodurch sie sich für Anwendungen in der Arzneimittelverabreichung eignet.

Diagnostische Bildgebung: Die Verbindung kann verwendet werden, um Biomoleküle für Bildgebungsanwendungen in der medizinischen Diagnostik zu markieren.

Wirkmechanismus

Der Wirkmechanismus von this compound umfasst mehrere wichtige Schritte:

Bioorthogonale Reaktion: Die DBCO-Gruppe reagiert mit Azid-haltigen Molekülen durch SPAAC und bildet eine stabile Triazolbindung.

Affinitätsbindung: Die Biotin-Einheit bindet stark an Streptavidin oder Avidin, wodurch die spezifische Markierung und Reinigung von Biomolekülen ermöglicht wird.

Disulfidbindungsspaltung: Die Disulfidbindung kann unter reduzierenden Bedingungen gespalten werden, wodurch eine kontrollierte Freisetzung des Biotin-PEG3-Teils ermöglicht wird.

Wissenschaftliche Forschungsanwendungen

Biotin-PEG3-SS-DBCO has a wide range of applications in scientific research:

Protein Labeling and Purification: The biotin moiety allows for the specific labeling and purification of proteins using streptavidin or avidin affinity techniques.

Bioorthogonal Chemistry: The DBCO group enables copper-free click chemistry, which is useful for labeling biomolecules in living systems without cytotoxic effects.

Drug Delivery: The PEG3 spacer increases the solubility and stability of the compound, making it suitable for drug delivery applications.

Diagnostic Imaging: The compound can be used to label biomolecules for imaging applications in medical diagnostics.

Wirkmechanismus

The mechanism of action of Biotin-PEG3-SS-DBCO involves several key steps:

Bioorthogonal Reaction: The DBCO group reacts with azide-containing molecules through SPAAC, forming a stable triazole linkage.

Affinity Binding: The biotin moiety binds strongly to streptavidin or avidin, allowing for the specific labeling and purification of biomolecules.

Disulfide Bond Cleavage: The disulfide bond can be cleaved under reducing conditions, allowing for the controlled release of the biotin-PEG3 moiety.

Vergleich Mit ähnlichen Verbindungen

Biotin-PEG3-SS-DBCO kann mit anderen ähnlichen Verbindungen verglichen werden:

Biotin-PEG3-SS-NHS: Diese Verbindung enthält ebenfalls eine Biotin-Einheit und einen PEG3-Spacer, verwendet jedoch einen NHS-Ester anstelle von DBCO für die Konjugation.

Biotin-PEG3-SS-BCN: Ähnlich wie this compound, aber verwendet Bicyclo[6.1.0]non-4-yn (BCN) anstelle von DBCO für SPAAC-Reaktionen.

This compound: Einzigartig durch die Verwendung von DBCO, das eine schnellere Reaktionskinetik und höhere Stabilität in bioorthogonalen Reaktionen bietet.

This compound zeichnet sich durch seine effizienten und stabilen bioorthogonalen Reaktionen aus, was es für verschiedene Anwendungen in Biochemie und Molekularbiologie sehr wertvoll macht.

Eigenschaften

Molekularformel |

C42H56N6O8S3 |

|---|---|

Molekulargewicht |

869.1 g/mol |

IUPAC-Name |

N-[2-[2-[2-[2-[3-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyldisulfanyl]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |

InChI |

InChI=1S/C42H56N6O8S3/c49-37(12-6-5-11-36-41-34(30-57-36)46-42(53)47-41)43-18-21-54-23-25-56-26-24-55-22-19-44-39(51)17-27-58-59-28-20-45-38(50)15-16-40(52)48-29-33-9-2-1-7-31(33)13-14-32-8-3-4-10-35(32)48/h1-4,7-10,34,36,41H,5-6,11-12,15-30H2,(H,43,49)(H,44,51)(H,45,50)(H2,46,47,53) |

InChI-Schlüssel |

ZJVGOGQIAYMKAS-UHFFFAOYSA-N |

Kanonische SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)CCSSCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-{3-cyano-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6,7-dihydro-1-benzothiophen-2-yl}acetamide](/img/structure/B12318014.png)

![2-(1a,4-dimethyl-3,3a,4,5,6,7,7a,7b-octahydro-2H-naphtho[1,2-b]oxiren-7-yl)propanoic acid](/img/structure/B12318017.png)

![3-Methyl-1-(3,4,5-trimethoxyphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12318019.png)

![10-Hydroxy-8,8-dimethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dihydropyrano[2,3-f]chromen-2-one](/img/structure/B12318025.png)

![5-(5,5-Dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid](/img/structure/B12318040.png)

![6-(Hydroxymethyl)-2,2-dimethyl-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6,7-diol](/img/structure/B12318047.png)

![2-(Hydroxymethyl)-6-[(14-hydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]oxane-3,4,5-triol](/img/structure/B12318066.png)